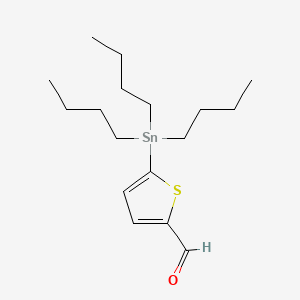![molecular formula C7H8O4 B12559681 5-[(2S)-2,3-Dihydroxypropylidene]furan-2(5H)-one CAS No. 185546-38-7](/img/structure/B12559681.png)
5-[(2S)-2,3-Dihydroxypropylidene]furan-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2S)-2,3-Dihydroxypropylidene]furan-2(5H)-one is a compound that belongs to the class of furanones, which are heterocyclic organic compounds containing a furan ring with a ketone group. This compound is of significant interest due to its presence in various natural products and its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2S)-2,3-Dihydroxypropylidene]furan-2(5H)-one can be achieved through several methods:
Transformation of 2-oxocarboxylic acids: This method involves the cyclocondensation of 2-oxocarboxylic acids with 2-aminopropionic acids in an aqueous medium.
Reaction between glyoxylic acid monohydrate and aldehydes: This reaction is carried out upon heating in the presence of morpholine or piperidine hydrochlorides.
Oxidation of furan: A practical and scalable method involves the oxidation of furan using oxone as the sole oxidant and water as the solvent.
Industrial Production Methods
The industrial production of this compound typically involves the oxidation of furan due to its efficiency and scalability. The use of oxone as the oxidant and water as the solvent makes this method environmentally friendly and suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Nucleophilic and conjugated addition: These reactions are common for furanones and involve the addition of nucleophiles to the furanone ring.
Diels–Alder reaction: This reaction involves the cycloaddition of a conjugated diene to the furanone ring.
Aldol condensation: This reaction involves the condensation of the furanone with carbonyl compounds.
Common Reagents and Conditions
Oxidation: Atomic chlorine in the presence of oxygen.
Nucleophilic addition: Various nucleophiles such as amines and enamines.
Diels–Alder reaction: Conjugated dienes under thermal conditions.
Aldol condensation: Carbonyl compounds in the presence of a base.
Major Products Formed
Formic acid and its acid chloride: From oxidation reactions.
Maleic acid: From oxidation reactions.
Phosgene: From oxidation reactions.
Applications De Recherche Scientifique
5-[(2S)-2,3-Dihydroxypropylidene]furan-2(5H)-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-[(2S)-2,3-Dihydroxypropylidene]furan-2(5H)-one involves its interaction with various molecular targets and pathways:
Antibacterial and antifungal activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Anti-inflammatory activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer activity: The compound induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Antiviral activity: It inhibits viral replication by targeting viral enzymes and proteins.
Comparaison Avec Des Composés Similaires
5-[(2S)-2,3-Dihydroxypropylidene]furan-2(5H)-one can be compared with other similar compounds such as:
2(5H)-Furanone: Both compounds share a furanone ring, but this compound has additional hydroxyl groups that enhance its biological activity.
5-Hydroxy-2(5H)-furanone: This compound is similar in structure but lacks the dihydroxypropylidene group, which makes this compound more versatile in its applications.
Propriétés
Numéro CAS |
185546-38-7 |
|---|---|
Formule moléculaire |
C7H8O4 |
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
5-[(2S)-2,3-dihydroxypropylidene]furan-2-one |
InChI |
InChI=1S/C7H8O4/c8-4-5(9)3-6-1-2-7(10)11-6/h1-3,5,8-9H,4H2/t5-/m0/s1 |
Clé InChI |
VSAQBDLOFJVSCF-YFKPBYRVSA-N |
SMILES isomérique |
C1=CC(=O)OC1=C[C@@H](CO)O |
SMILES canonique |
C1=CC(=O)OC1=CC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


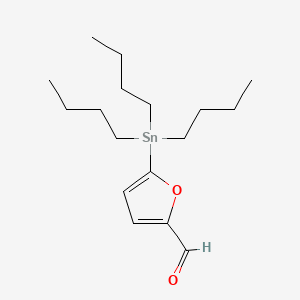
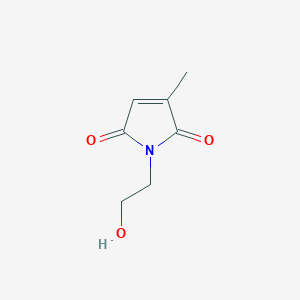
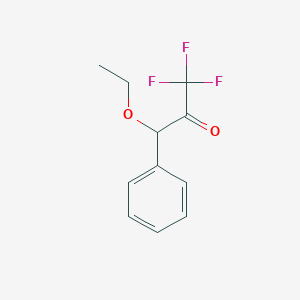
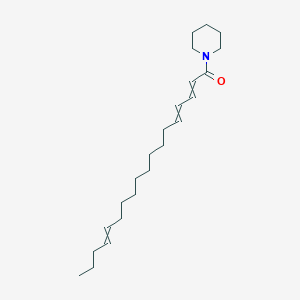


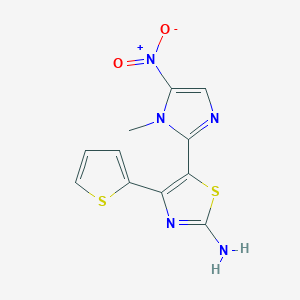
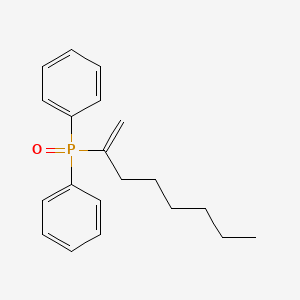
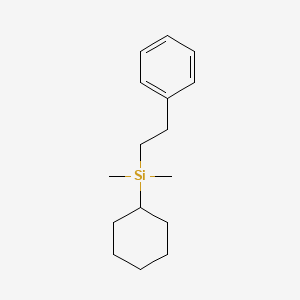
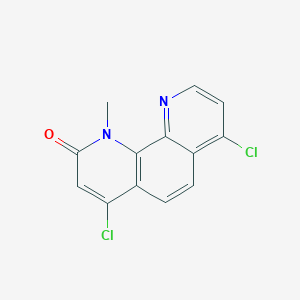
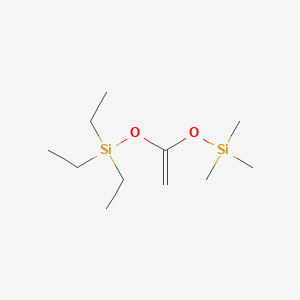
![3,6-Bis(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12559673.png)

